Relevance: While this compound shares the common [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, it differs in the substitution patterns. IFT_247 has acetyl and phenyl groups, while the target compound has difluoromethyl and 2-thienylmethylene groups. This difference in substitution patterns can significantly influence their pharmacological properties, demonstrating the importance of substituent modifications in drug design within this class of compounds.
Compound Description: This series of compounds features a 7-arylhydrazono group attached to the 7-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The synthesis and tautomeric structures of these compounds were explored.
Relevance: The presence of the arylhydrazono group at the 7-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core in these compounds directly relates them to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, which also possesses a substituent at the same position. This structural similarity emphasizes the significance of the 7-position for modifications and potential biological activity within this class of compounds.
Compound Description: This compound, a novel combretastatin A-4 analog, exhibits anti-cancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. It is characterized by a 3-methoxyphenyl group at the 3-position and a 3-amino-4-methoxyphenyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core.
Relevance: The shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core between XSD‐7 and the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, classifies them within the same family of compounds. Although their substituents differ, the research on XSD‐7's anti-cancer activity suggests that exploring the biological potential of other compounds within this structural class could be promising.
6. 1,2,4-Triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives of benzotriazole []
Compound Description: This compound incorporates a 4-chlorobenzylidene group at the 7-position, a (4-chlorophenoxy)methyl group at the 3-position, and a 4-nitrothiophen-2-yl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The study focuses on the crystal structure and intermolecular interactions of this compound.
Relevance: This compound's relevance to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, stems from the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine framework. The diverse substituents in both compounds highlight the versatility of this scaffold for structural variations and potential fine-tuning of biological properties.
8. 6-(2,4-Dichlorophenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine [] * Compound Description: This compound contains a 2,4-dichlorophenyl group at the 6-position and a (1H-1,2,4-triazol-1-yl)methyl group at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The crystal structure analysis reveals intermolecular π–π stacking interactions that contribute to its stability.
Relevance: Sharing the fundamental [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure, this compound relates directly to 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.
9. 7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones and 7-arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines []* Compound Description: These two series of compounds, one featuring a pyrazolotriazolone core and the other a triazolothiadiazine core, were synthesized and evaluated for their biological activities. The presence of the arylhydrazono group at the 7-position in the triazolothiadiazine series connects them to the target compound.
Relevance: The structural similarity between the 7-arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, particularly the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core and the presence of substituents at the 7-position, is significant. This connection suggests that exploring modifications at the 7-position could be crucial for influencing biological activity in this class of compounds.
Compound Description: This series of compounds incorporates a coumarin moiety attached to the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. They were designed and synthesized as part of a study focusing on novel coumarin substituted triazolothiadiazine derivatives.
Relevance: The shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure links these compounds to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Despite the difference in substituents, the presence of the coumarin moiety in these compounds highlights the possibility of exploring various heterocyclic substitutions on the triazolothiadiazine core to potentially modify its properties.
Compound Description: This compound features a sydnone ring linked to the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core through a methylene bridge. It also has an isopropyl and methyl substituted phenoxymethyl group at the 3-position.
Relevance: The presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core in this compound links it to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Although the substituents differ significantly, both compounds highlight the structural diversity possible within this class of compounds.
Compound Description: This series of compounds, characterized by a methylsulfonylphenyl group at the 3-position and a phenyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, was designed as potential selective cyclooxygenase-2 (COX-2) inhibitors.
Relevance: The shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core between these derivatives and the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, is significant. This commonality suggests that the target compound might also exhibit COX-2 inhibitory activity, a crucial target for anti-inflammatory and analgesic drugs.
13. 4-Amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5(4H)-thione and 6-(4-Biphenylyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine []
15. Substituted Triazolo [3,4-b]thiadiazin-6-ols and Triazolo[3,4-b]thiadiazines []
16. 3-(2-Bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 3-(2-Bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines []
Compound Description: This study involves the synthesis of two series of substituted [, , ]triazolo[3,4-b][1,3,4]thiadiazines. The researchers explored their antioxidant, analgesic, anti-inflammatory, and antimicrobial activities.
Relevance: The synthesized compounds in this study share the core structure, [, , ]triazolo[3,4-b][1,3,4]thiadiazine, with the target compound. This research highlights the potential of this scaffold for diverse biological activities, suggesting that 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine might also possess such activities.
Compound Description: This compound features a naphthylmethyl group at the 3-position and a phenyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core.
Relevance: Both this compound and 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold, indicating their close structural relationship.
18. 1,2,4-Triazole, 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives of 3-[5-(Benzothiazol-2-yl)thieno[2,3-d]pyrimidine-4-one] Acetic Acid Hydrazide []
19. 4H-1,2,4-Triazole, 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives of 1H-Benzimidazole []
Relevance: The presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core in these compounds directly links them to 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, reinforcing the importance of this scaffold in medicinal chemistry.
21. (1R,2S,3R,4S)-1-(6-(4-Fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol Water (2:7) []
Relevance: The core structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazine shared between this compound and the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, highlights the continuous exploration and modification of this scaffold for improved pharmaceutical properties.
22. Heterocyclic Compounds Containing Triazole, Thiadiazine, Benzotriazole, Benzothiazole, Oxadiazole Ring Systems []
Compound Description: This study explores the synthesis and biological evaluation of a series of [, , ]triazolo[3,4-b][1,3,4]thiadiazine derivatives, highlighting their potential as dual inhibitors with antibacterial and anti-inflammatory activities. The research focuses on various condensation reactions to create diverse substituents on the core scaffold.
Relevance: This research directly relates to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, as it falls under the broad category of [, , ]triazolo[3,4-b][1,3,4]thiadiazine derivatives. The study's emphasis on antibacterial and anti-inflammatory activities suggests that the target compound might also exhibit these properties.
Compound Description: This research explores the regioselective synthesis of a series of compounds containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core fused with a pyranone ring.
Relevance: This work is relevant to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, as it falls under the broad category of [, , ]triazolo[3,4-b][1,3,4]thiadiazine derivatives.
Compound Description: This research investigates the synthesis and molecular structures of a series of compounds containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core fused with a thiazole ring.
Relevance: Both this series of compounds and 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold, making them structurally related. The presence of a thiazole ring in these compounds, while different from the thienylmethylene substituent in the target compound, demonstrates the potential for incorporating sulfur-containing heterocycles onto this core structure.
Relevance: The shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core between these compounds and the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, demonstrates their close structural relationship.
Compound Description: This research investigates a series of [, , ]triazolo[3,4-b][1,3,4]thiadiazine derivatives with a benzimidazole moiety as potential aromatase inhibitors for breast cancer treatment.
Relevance: This research directly relates to the target compound, 3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, as it falls under the broad category of [, , ]triazolo[3,4-b][1,3,4]thiadiazine derivatives. This study highlights the potential of this scaffold for inhibiting aromatase, a key enzyme in estrogen biosynthesis, making it a relevant target for breast cancer treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.